molecular formula C27H26N2O3 B5462624 2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone

2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone

Cat. No.: B5462624
M. Wt: 426.5 g/mol
InChI Key: LKHQHKVKPFSBBG-JQIJEIRASA-N
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Description

The compound “2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . They have been the subject of considerable interest due to their diverse range of biological properties .


Synthesis Analysis

The synthesis of quinazolinone derivatives generally involves the reaction of anthranilic acid derivatives with appropriate acid chlorides . The resulting substituted anthranilates then undergo cyclization by treatment with acetic anhydride under reflux to afford the quinazolinone derivatives .


Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions, including electrophilic substitution, oxidation, reduction, and reactions with metal ions . The specific reactions that “this compound” can undergo would depend on the specific functional groups present in the molecule.

Mechanism of Action

The mechanism of action of quinazolinone derivatives generally depends on their specific biological activity. Many quinazolinones exhibit medicinal properties such as analgesic, anti-inflammatory, and anticancer activities, as well as antimicrobial activity .

Future Directions

The future directions for research on this compound would likely depend on its specific biological activities and potential applications. Quinazolinones are a class of compounds with a wide range of biological activities, and there is ongoing research into their potential uses in medicine .

Properties

IUPAC Name

2-[(E)-2-(4-ethoxy-3-methoxyphenyl)ethenyl]-3-(2-phenylethyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O3/c1-3-32-24-15-13-21(19-25(24)31-2)14-16-26-28-23-12-8-7-11-22(23)27(30)29(26)18-17-20-9-5-4-6-10-20/h4-16,19H,3,17-18H2,1-2H3/b16-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHQHKVKPFSBBG-JQIJEIRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2CCC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2CCC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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